molecular formula C13H14F3NO2 B1519316 2,2,2-trifluoroethyl N-(5,6,7,8-tetrahydronaphthalen-1-yl)carbamate CAS No. 1087798-08-0

2,2,2-trifluoroethyl N-(5,6,7,8-tetrahydronaphthalen-1-yl)carbamate

Cat. No. B1519316
M. Wt: 273.25 g/mol
InChI Key: IJNNYPAZMILNBP-UHFFFAOYSA-N
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Description

“2,2,2-trifluoroethyl N-(5,6,7,8-tetrahydronaphthalen-1-yl)carbamate” is a chemical compound with the CAS Number: 1087798-08-0 . It has a molecular weight of 273.25 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2,2,2-trifluoroethyl 5,6,7,8-tetrahydro-1-naphthalenylcarbamate . The InChI code for this compound is 1S/C13H14F3NO2/c14-13(15,16)8-19-12(18)17-11-7-3-5-9-4-1-2-6-10(9)11/h3,5,7H,1-2,4,6,8H2,(H,17,18) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 273.25 . It is a powder at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the current data.

Scientific Research Applications

Synthesis and Catalysis Applications

  • The direct preparation of N-(Alk-1-en-1-yl)carbamates, which bear an endocyclic carbon-carbon double bond, showcases innovative approaches in organic synthesis. These compounds are synthesized from cyclic ketones and unsubstituted carbamates, highlighting the versatility of carbamate chemistry in creating complex molecules (P. Dupau et al., 2002).
  • Novel synthetic pathways to dihydronaphthalene derivatives emphasize the strategic use of carbamates and naphthalene frameworks in synthesizing pharmacologically relevant structures, demonstrating the compounds' pivotal role in medicinal chemistry (Saima Perveen et al., 2017; M. Faul et al., 2001).
  • Alkylation of benzene with cyclic ethers in superacidic media to form phenyl-substituted compounds and bicyclic compounds like tetralin and dihydronaphthalene derivatives showcases the application of these carbamates in facilitating complex organic reactions and generating new chemical entities (Á. Molnár et al., 2003).
  • Efficient generation and intramolecular cyclization reactions of acyl imines from acyl carbamates to N-acyl hemiaminals, leading to 1-amino 1,2,3,4-tetrahydronaphthalene derivatives, reveal carbamates' critical role in synthesizing heterocyclic compounds (M. Deninno et al., 1997).

Material Science and Chemistry

  • The development of 1,1'-binaphthyl-2-methylpyridinium-based peroxophosphotungstate salts for use as oxidation catalysts in organic reactions highlights the integration of naphthalene derivatives in creating functional materials with significant catalytic properties (C. Jahier et al., 2009).
  • Synthesis of antimicrobial benzo[1,2,4]triazoloazepinium salts and tetrahydronaphtho[1,2-e][1,2,4]triazines through novel cyclization reactions showcases the therapeutic potential of naphthalene derivatives and their role in developing new antimicrobial agents (Jie Zheng et al., 2021).

properties

IUPAC Name

2,2,2-trifluoroethyl N-(5,6,7,8-tetrahydronaphthalen-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2/c14-13(15,16)8-19-12(18)17-11-7-3-5-9-4-1-2-6-10(9)11/h3,5,7H,1-2,4,6,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNNYPAZMILNBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(5,6,7,8-tetrahydronaphthalen-1-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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